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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxybenzoic acid

Cat. No.: B1310673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4). Due to the limited availability of published

experimental spectra for this specific compound, this guide presents predicted data based on

the analysis of its functional groups and comparison with structurally related molecules. The

information herein serves as a valuable resource for the identification, characterization, and

quality control of 3-Fluoro-5-hydroxybenzoic acid in research and development settings.

Molecular Structure and Predicted Spectroscopic
Data
3-Fluoro-5-hydroxybenzoic acid is an aromatic carboxylic acid containing a fluorine and a

hydroxyl substituent on the benzene ring. Its structure dictates a unique spectroscopic

fingerprint.

Chemical Structure:

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~13.0 br s - COOH

~10.0 br s - OH

~7.3 ddd J ≈ 8.5, 2.5, 2.5 H-4

~7.1 t J ≈ 2.5 H-2

~6.9 ddd J ≈ 8.5, 2.5, 2.5 H-6

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F

coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~166 C=O

~163 (d, ¹JCF ≈ 245 Hz) C-3

~158 (d, ³JCF ≈ 10 Hz) C-5

~133 (d, ³JCF ≈ 10 Hz) C-1

~115 (d, ²JCF ≈ 22 Hz) C-4

~112 (d, ⁴JCF ≈ 3 Hz) C-6

~108 (d, ²JCF ≈ 25 Hz) C-2

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling

constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.

Table 3: Predicted IR Absorption Data (Solid, KBr or
ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~3200 Broad, Medium O-H stretch (Phenolic)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong
C-O stretch (Carboxylic

acid/Phenol)

~1150 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Assignment

156 High [M]⁺ (Molecular ion)

139 Medium [M - OH]⁺

111 High [M - COOH]⁺

83 Medium [C₅H₄F]⁺

77 Medium [C₆H₅]⁺ (from rearrangement)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like 3-Fluoro-5-
hydroxybenzoic acid is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of pure 3-Fluoro-5-hydroxybenzoic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-

5 cm.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR

experiments, including the number of scans, relaxation delay, and spectral width. For ¹³C

NMR, a larger number of scans will be necessary due to the low natural abundance of the

¹³C isotope.

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction

Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform

baseline correction.

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to

the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used.

ATR Method:

Background Scan: Perform a background scan with a clean and empty ATR crystal to

account for atmospheric and instrument absorptions.

Sample Application: Place a small amount of the solid 3-Fluoro-5-hydroxybenzoic acid
onto the ATR crystal.
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Pressure Application: Apply uniform pressure to the sample using the instrument's pressure

clamp to ensure good contact with the crystal.

Sample Scan: Acquire the IR spectrum of the sample.

Data Analysis: Identify the characteristic absorption peaks and correlate them to the

functional groups present in the molecule.

KBr Pellet Method:

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin,

transparent pellet.

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Sample Scan: Acquire the IR spectrum.

Data Analysis: Identify the characteristic absorption peaks.

Mass Spectrometry (MS)
A general protocol for obtaining the mass spectrum of a benzoic acid derivative is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid with sufficient volatility, direct insertion or a heated probe can be used.

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid

chromatography system (LC-MS).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique that provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer ionization technique that often results in a more prominent molecular ion

peak.
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Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain further structural information.

Workflow and Data Integration
The combination of NMR, IR, and MS provides a powerful and complementary approach for the

unambiguous structural elucidation and purity assessment of 3-Fluoro-5-hydroxybenzoic
acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

3-Fluoro-5-hydroxybenzoic Acid Sample

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry
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Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the typical workflow, starting from the sample, through the different

spectroscopic analyses, to the interpretation of the data for the final structural confirmation.

Each technique provides a unique piece of the structural puzzle, and their combined

interpretation leads to a comprehensive understanding of the molecule.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-5-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310673#spectroscopic-data-of-3-fluoro-5-
hydroxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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